Cas no 1373233-06-7 (4-Bromo-6-chlorobenzene-1,3-diamine)

4-Bromo-6-chlorobenzene-1,3-diamine is a halogenated aromatic diamine compound primarily used as an intermediate in organic synthesis and pharmaceutical research. Its distinct substitution pattern, featuring both bromo and chloro functional groups, enhances its reactivity in cross-coupling reactions and electrophilic substitutions. The presence of two amino groups at the 1,3-positions allows for further derivatization, making it valuable in the synthesis of heterocyclic compounds, dyes, and advanced materials. The compound's high purity and stability under controlled conditions ensure consistent performance in specialized applications. Its structural properties also make it useful in coordination chemistry and as a building block for agrochemical and medicinal chemistry research.
4-Bromo-6-chlorobenzene-1,3-diamine structure
1373233-06-7 structure
Product name:4-Bromo-6-chlorobenzene-1,3-diamine
CAS No:1373233-06-7
MF:C6H6BrClN2
MW:221.482239246368
CID:3040696

4-Bromo-6-chlorobenzene-1,3-diamine Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-6-chlorobenzene-1,3-diamine
    • 1,3-Benzenediamine, 4-bromo-6-chloro-
    • Inchi: 1S/C6H6BrClN2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2
    • InChI Key: XLFAULRHOWFXTG-UHFFFAOYSA-N
    • SMILES: C1(N)=C(Cl)C=C(Br)C(N)=C1

4-Bromo-6-chlorobenzene-1,3-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12147830-5g
4-Bromo-6-chlorobenzene-1,3-diamine
1373233-06-7 95+%
5g
$828 2024-07-23
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD326137-1g
4-Bromo-6-chlorobenzene-1,3-diamine
1373233-06-7 95+%
1g
¥2380.0 2023-04-02
Chemenu
CM320446-5g
4-Bromo-6-chlorobenzene-1,3-diamine
1373233-06-7 95%
5g
$782 2023-03-27

Additional information on 4-Bromo-6-chlorobenzene-1,3-diamine

4-Bromo-6-chlorobenzene-1,3-diamine (CAS No. 1373233-06-7): A Comprehensive Overview

4-Bromo-6-chlorobenzene-1,3-diamine (commonly referred to as 4-bromo-6-chloro-benzenediamine) is a versatile aromatic diamine compound with the CAS registry number 1373233-06-7. This compound has garnered significant attention in various fields due to its unique chemical properties and potential applications in materials science, pharmaceuticals, and dye manufacturing. The molecule consists of a benzene ring substituted with bromine and chlorine atoms at the 4th and 6th positions, respectively, along with two amino groups at the 1st and 3rd positions.

The chemical structure of 4-bromo-6-chlorobenzene-1,3-diamine is characterized by a planar aromatic ring system with strong electron-withdrawing groups (bromine and chlorine) and electron-donating amino groups. This combination creates a highly reactive compound with distinct electronic properties, making it suitable for various chemical transformations. Recent studies have highlighted its role in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs), where its functional groups facilitate strong interactions with metal ions or other organic components.

In terms of physical properties, 4-bromo-6-chlorobenzene-1,3-diamine is typically a crystalline solid with a melting point around 280°C. Its solubility in polar solvents like water and ethanol is moderate due to the presence of both hydrophilic amino groups and hydrophobic halogen substituents. The compound exhibits strong UV absorption characteristics, which are attributed to the conjugated aromatic system and the electron-withdrawing effects of bromine and chlorine atoms.

The synthesis of 4-bromo-6-chlorobenzene-1,3-diamine can be achieved through several routes, including nucleophilic substitution reactions or diazotization followed by coupling reactions. Recent advancements in green chemistry have led to the development of more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of microwave-assisted synthesis to enhance reaction rates while reducing energy consumption.

One of the most promising applications of 4-bromo-6-chlorobenzene-1,3-diamine lies in its use as a precursor for synthesizing advanced materials with tailored properties. For example, it has been employed in the preparation of polymeric materials with high thermal stability and conductivity. In one study published in *Advanced Materials*, scientists demonstrated that incorporating this diamine into polyimide precursors significantly improved the mechanical and electrical properties of the resulting polymers.

In the field of pharmaceuticals, 4-bromo-6-chlorobenzene-1,3-diamine has shown potential as an intermediate in drug discovery processes. Its ability to form stable bonds with metal ions makes it a valuable component in designing metallo-drugs targeting specific biological pathways. Recent research has focused on its role in developing anti-cancer agents that exploit its unique electronic properties to selectively target cancer cells.

Another notable application is in dye manufacturing, where 4-bromo-6-chlorobenzene-1,3-diamine serves as an intermediate for producing azo dyes with enhanced colorfastness and stability under harsh conditions. Its halogen substituents contribute to improved light resistance and chemical durability of the final dye products.

From an environmental perspective, understanding the fate and transport of 4-bromo-6-chlorobenzene-1,3-diamine in natural systems is crucial for assessing its potential ecological impact. Studies have shown that this compound undergoes slow degradation under aerobic conditions due to its stable aromatic structure; however, microbial degradation pathways have been identified that could mitigate its persistence in the environment.

In conclusion, 4-bromo-6-chlorobenzene-1,3-diamine (CAS No. 1373233-06-7) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure endows it with exceptional reactivity and functionality, making it an invaluable building block for modern material science and pharmaceutical research. As ongoing studies continue to uncover new potentials for this compound, its role in driving innovation across multiple disciplines is expected to grow significantly.

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